4-(2-Aminoethyl)morpholin-3-one hydrochloride
Description
Properties
IUPAC Name |
4-(2-aminoethyl)morpholin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-1-2-8-3-4-10-5-6(8)9;/h1-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIMNEZCEAGZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909325-95-6 | |
| Record name | 4-(2-aminoethyl)morpholin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-(2-Aminoethyl)morpholin-3-one hydrochloride typically involves the reaction of morpholine derivatives with ethylene oxide or similar reagents under controlled conditions . Industrial production methods may include the use of concentrated sulfuric acid for dehydration reactions, followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
4-(2-Aminoethyl)morpholin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Agents
4-(2-Aminoethyl)morpholin-3-one hydrochloride is utilized as a precursor in the synthesis of various antimicrobial agents. Its morpholine structure is known to enhance the bioactivity of compounds, making it a valuable building block in drug development. For instance, derivatives of this compound have shown promising results against bacterial and fungal strains, indicating its potential in treating infectious diseases .
Fluorescent Probes
The compound is also employed in the synthesis of fluorescent probes for biological imaging. Specifically, it has been used to create lysosome-targetable fluorescent probes that allow for the monitoring of hydrogen sulfide levels in living cells. This application is crucial for studying cellular processes and diagnosing diseases associated with oxidative stress .
Materials Science
Synthesis of Cyclotriphosphazene Derivatives
Recent studies have demonstrated the use of this compound in synthesizing cyclotriphosphazene derivatives. These derivatives exhibit unique properties that can be tailored for specific applications, including as antimicrobial or antifungal agents due to their morpholine moieties. The synthesis involves nucleophilic substitution reactions where the morpholine group replaces chlorine atoms in cyclotriphosphazene, resulting in compounds with enhanced biological activity .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the morpholine structure can lead to enhanced antimicrobial properties.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Derivative A | High | Moderate |
| Derivative B | Moderate | High |
Case Study 2: Fluorescent Probes
In another research effort, a fluorescent probe was developed using this compound for real-time imaging of hydrogen sulfide in live cells. The probe demonstrated high sensitivity and selectivity, allowing researchers to visualize cellular responses under oxidative stress conditions.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)morpholin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a lysosome-targeting group, facilitating the delivery of therapeutic agents to lysosomes within cells . This targeting capability is crucial for the development of targeted drug delivery systems and imaging agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of Morpholin-3-one Derivatives
The table below compares this compound with key analogs:
4-(2-Chloroethyl)morpholin-3-one (CAS 186294-84-8)
- Structure: Chloroethyl group replaces the aminoethyl substituent.
- Reactivity : The chlorine atom enables nucleophilic substitution reactions, making it a precursor for synthesizing amine derivatives.
- Applications : Intermediate in agrochemical and pharmaceutical synthesis .
4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0)
- Structure: Aromatic aminophenyl group enhances π-π stacking interactions.
- Applications : Key intermediate in antimicrobial triazine derivatives (e.g., compounds V3-a to V3-l) with regioselective reactivity .
- Synthesis Efficiency : Achieves 93–95% yield using iron(III) chloride and hydrazine hydrate .
4-(Azetidin-3-yl)morpholin-3-one Hydrochloride
Research Findings and Pharmacological Insights
Antimicrobial Activity
- Triazine-Morpholinone Hybrids: Derivatives of 4-(4-aminophenyl)morpholin-3-one exhibit potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 2 µg/mL .
Drug Design Advantages
- Aminoethyl vs. Chloroethyl: The aminoethyl group in the target compound enhances solubility and bioavailability compared to chloroethyl analogs, which are more reactive but less stable .
- Aminophenyl Derivatives: The aromatic ring in 4-(4-aminophenyl)morpholin-3-one improves binding affinity to bacterial enzymes, making it superior for antimicrobial applications .
Biological Activity
4-(2-Aminoethyl)morpholin-3-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Overview of the Compound
Chemical Structure : The compound features a morpholine ring substituted with an aminoethyl group at the 4-position. Its molecular formula is CHClNO, and it exhibits a hydrochloride salt form that enhances solubility in biological systems.
Antimicrobial Properties
Research indicates that this compound demonstrates antimicrobial activity. A study investigating its interaction with various microbial strains showed promising results against both gram-positive and gram-negative bacteria. The presence of the morpholine moiety is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells and exerting its effects.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests that this compound could be beneficial in treating inflammatory diseases.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown efficacy against various cancer types, including breast and lung cancer.
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory and cancer pathways, potentially disrupting cellular signaling.
- Membrane Interaction : Its morpholine structure allows for interaction with lipid membranes, enhancing its ability to penetrate cells.
- Caspase Activation : In cancer cells, it promotes apoptosis through caspase activation, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against skin infections caused by Staphylococcus aureus. The treatment resulted in significant improvement within three days, showcasing its potential as a topical antimicrobial agent.
Case Study 2: Anti-inflammatory Application
In a model of rheumatoid arthritis, administration of the compound significantly reduced joint swelling and inflammation markers compared to control groups. This suggests its viability as an anti-inflammatory therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(2-Aminoethyl)morpholin-3-one hydrochloride with high purity?
- Methodological Answer : A multi-step synthesis can be adapted from morpholine derivative protocols. For example:
Reductive Amination : React morpholin-3-one with ethylenediamine derivatives using sodium cyanoborohydride (NaBH3CN) in methanol under controlled pH (e.g., buffered with sodium acetate) to form the aminoethyl intermediate .
Acidification : Treat the intermediate with hydrochloric acid to form the hydrochloride salt.
Purification : Use recrystallization from methanol/ether or column chromatography (e.g., silica gel with a gradient of dichloromethane:methanol) to achieve ≥98% purity. Monitor purity via HPLC or LC-MS .
Q. Which analytical techniques are critical for confirming the identity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 210–280 nm) and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>98%) .
- Melting Point : Confirm the compound’s identity by comparing observed melting points (e.g., 248–250°C) with literature values .
- Spectroscopy : Employ FT-IR (amine N-H stretch ~3300 cm⁻¹, carbonyl C=O ~1680 cm⁻¹) and ¹H/¹³C NMR (e.g., δ 3.5–4.5 ppm for morpholine protons) .
Q. What are the solubility and storage requirements for this compound?
- Methodological Answer :
- Solubility : Freely soluble in water and methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (e.g., toluene). Prepare stock solutions in deionized water for biological assays .
- Storage : Store in airtight, light-resistant containers at 2–8°C. For long-term stability, lyophilize and store under inert gas (e.g., argon) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound?
- Methodological Answer :
- Deuterated Solvents : Use D2O or deuterated methanol to eliminate proton exchange interference in amine regions .
- Impurity Profiling : Compare with reference standards (e.g., EP/Ph. Eur. guidelines) to identify byproducts like unreacted morpholin-3-one or ethylenediamine residues .
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in the morpholine ring .
Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Introduce substituents at the morpholinone oxygen (e.g., alkyl or aryl groups via nucleophilic substitution) .
- Aminoethyl Chain Variations : Replace the ethylenediamine moiety with homologs (e.g., propylenediamine) or incorporate heteroatoms (e.g., sulfur) to alter pharmacokinetics .
- Biological Testing : Screen analogs for receptor binding (e.g., dopamine receptors) using radioligand displacement assays .
Q. What experimental strategies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at intervals (0, 6, 24, 48 hours) .
- Oxidative Stress Tests : Expose to hydrogen peroxide (0.3% w/v) to evaluate resistance to oxidation, critical for CNS-targeted applications .
- Light Sensitivity : Conduct accelerated stability studies under UV light (ICH Q1B guidelines) to validate storage recommendations .
Q. How to evaluate enzyme inhibition potential using this compound?
- Methodological Answer :
- Protease Inhibition Assays : Adapt protocols for serine proteases (e.g., trypsin, chymotrypsin). Pre-incubate the compound with the enzyme, then measure residual activity using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) .
- Kinetic Analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots. Compare with known inhibitors (e.g., AEBSF hydrochloride) to benchmark potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
